molecular formula C9H9F2NO B13681368 1-(6-(Difluoromethyl)-5-methylpyridin-3-yl)ethanone

1-(6-(Difluoromethyl)-5-methylpyridin-3-yl)ethanone

Cat. No.: B13681368
M. Wt: 185.17 g/mol
InChI Key: IWZOWVKPQKZISY-UHFFFAOYSA-N
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Description

1-(6-(Difluoromethyl)-5-methylpyridin-3-yl)ethanone is a compound that has garnered significant attention in the fields of medicinal and agricultural chemistry. The presence of the difluoromethyl group in its structure enhances its biological and physiological activity, making it a valuable compound for various applications .

Preparation Methods

The synthesis of 1-(6-(Difluoromethyl)-5-methylpyridin-3-yl)ethanone can be achieved through several methods. One common approach involves the direct C-H difluoromethylation of pyridines using radical processes. This method utilizes oxazino pyridine intermediates, which are easily accessed from pyridines. The selectivity can be switched to para by in situ transformation of the oxazino pyridines to pyridinium salts upon acid treatment . Industrial production methods often involve metal-catalyzed cross-couplings and late-stage functionalization techniques .

Chemical Reactions Analysis

1-(6-(Difluoromethyl)-5-methylpyridin-3-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include metal halides, radical initiators, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(6-(Difluoromethyl)-5-methylpyridin-3-yl)ethanone has a wide range of scientific research applications:

    Chemistry: It is used in the synthesis of various bioactive compounds and as a building block for more complex molecules.

    Biology: The compound’s ability to modulate biological activity makes it useful in studying enzyme interactions and metabolic pathways.

    Medicine: It is explored for its potential therapeutic effects, particularly in drug discovery and development.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6-(Difluoromethyl)-5-methylpyridin-3-yl)ethanone involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes, enhancing the compound’s binding affinity and specificity. This interaction can modulate enzyme activity and influence various biochemical pathways .

Comparison with Similar Compounds

1-(6-(Difluoromethyl)-5-methylpyridin-3-yl)ethanone is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C9H9F2NO

Molecular Weight

185.17 g/mol

IUPAC Name

1-[6-(difluoromethyl)-5-methylpyridin-3-yl]ethanone

InChI

InChI=1S/C9H9F2NO/c1-5-3-7(6(2)13)4-12-8(5)9(10)11/h3-4,9H,1-2H3

InChI Key

IWZOWVKPQKZISY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1C(F)F)C(=O)C

Origin of Product

United States

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